molecular formula C9H13ClN2 B1435144 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 741610-91-3

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No. B1435144
CAS RN: 741610-91-3
M. Wt: 184.66 g/mol
InChI Key: ASJBPSSRFJAZQV-UHFFFAOYSA-N
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Description

The compound “3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole” is a derivative of indazole, which is a type of organic compound containing a benzene ring fused to a pyrazole ring . The “3-(chloromethyl)” part suggests the presence of a chloromethyl group (-CH2Cl) attached to the third carbon of the indazole ring . The “2-methyl” indicates a methyl group (-CH3) attached to the second carbon of the indazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined through experimental analysis .

Scientific Research Applications

Biomimetic Chemistry

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: can serve as a precursor for the synthesis of multidentate ligands. These ligands are crucial in biomimetic chemistry, where they mimic the coordination of metal ions similar to those found in metalloenzymes. The compound’s structure allows for the tethering of pyridyl groups, which can coordinate with transition metal ions to replicate various histidine and carboxylate endogenous ligating residues .

Synthesis of Bioactive Compounds

This compound is valuable in synthesizing various bioactive compounds. It can undergo reactions that lead to the creation of derivatives with potential biological activities. For example, it may be used in cyclocondensation reactions to produce thiazolopyrimidinones, which have shown promise in biological applications.

Pharmacological Research

Derivatives of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole have been studied for their pharmacological properties. Research indicates that these derivatives can exhibit anti-inflammatory, analgesic, and antipyretic activities. Some derivatives have been found to have activities comparable to standard drugs, making them significant in developing new therapeutic agents.

Anticancer Research

In the field of anticancer research, derivatives of this compound have been evaluated for their potential as anticancer agents. The structural flexibility of the compound allows for the synthesis of novel pyrazolopyrimidines derivatives, which have demonstrated potentials as anti-5-lipoxygenase agents, indicating their significance in cancer treatment.

Antimicrobial Activity

The compound’s derivatives have also been characterized for their antibacterial activities. Specific derivatives have been studied for their interactions with plasma proteins, providing insights into their mode of action and potential as antimicrobial agents. This highlights the compound’s utility in addressing bacterial infections.

Chemical Reactivity and Catalysis

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: can be used in various scientific experiments involving the synthesis of new compounds. It may act as a catalyst in the synthesis of organic compounds, playing a role in the study of enzyme inhibition and the development of new synthetic methodologies.

Safety and Hazards

Compounds with chloromethyl groups can be hazardous. They may cause severe skin burns and eye damage, and may be toxic if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBPSSRFJAZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 3
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

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